molecular formula C8H3ClF3NO B098496 4-Chloro-2-(trifluoromethyl)phenyl isocyanate CAS No. 16588-69-5

4-Chloro-2-(trifluoromethyl)phenyl isocyanate

Cat. No.: B098496
CAS No.: 16588-69-5
M. Wt: 221.56 g/mol
InChI Key: SBDPJLJFODHSFF-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)phenyl isocyanate (CAS: 16588-69-5) is an aromatic isocyanate with the molecular formula C₈H₃ClF₃NO and a molecular weight of 221.56 g/mol . Key properties include:

  • Boiling Point: 114–115°C at 10 mmHg .
  • Physical State: Liquid (pungent odor) at room temperature .
  • Storage: Requires storage at 2–8°C to prevent degradation .
  • Applications: Used as an intermediate in pharmaceuticals, agrochemicals, and polymer synthesis. Notably, it is incorporated into compounds targeting kinase inhibitors and anti-cancer agents .

The chloro and trifluoromethyl substituents at the 2- and 4-positions of the benzene ring enhance its electrophilicity and lipophilicity, making it reactive toward nucleophiles like amines and alcohols .

Preparation Methods

The synthesis of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:

4-Chloro-2-(trifluoromethyl)aniline+Phosgene4-Chloro-2-(trifluoromethyl)phenyl isocyanate+HCl\text{4-Chloro-2-(trifluoromethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-Chloro-2-(trifluoromethyl)aniline+Phosgene→4-Chloro-2-(trifluoromethyl)phenyl isocyanate+HCl

Industrial production methods often involve the use of continuous flow reactors to enhance safety and efficiency. The reaction conditions typically include temperatures ranging from 0°C to 50°C and the use of inert solvents such as dichloromethane .

Chemical Reactions Analysis

4-Chloro-2-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-2-(trifluoromethyl)aniline and carbon dioxide.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as thiols and phenols.

Common reagents used in these reactions include amines, alcohols, thiols, and phenols. The major products formed depend on the specific nucleophile involved in the reaction .

Scientific Research Applications

Synthesis Overview

The synthesis of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate can be achieved through several methods, typically involving the reaction of chlorinated and trifluoromethylated aromatic compounds with isocyanate precursors. Notably, the compound serves as an intermediate in the production of pharmaceuticals, particularly anticancer drugs.

Synthesis Pathway

The compound can be synthesized from ortho-chlorotrifluoromethane through a multi-step process:

  • Nitration : Using acetic anhydride and concentrated nitric acid to form a nitro derivative.
  • Reduction : Converting the nitro group to an amine using a ferric chloride/hydrazine hydrate system.
  • Isocyanation : Reacting the amine with triphosgene to yield the final isocyanate product .

Medicinal Chemistry Applications

This compound plays a crucial role in the synthesis of various pharmaceutical agents, most notably sorafenib, a multi-kinase inhibitor used in cancer therapy.

Case Study: Sorafenib

  • Mechanism of Action : Sorafenib targets several kinases involved in tumor growth and angiogenesis, including RAF kinases and VEGFRs. It has been approved for treating advanced renal cell carcinoma and hepatocellular carcinoma .
  • Significance : The incorporation of this compound into sorafenib's structure enhances its pharmacological properties, making it effective against multiple cancer types.

Material Science Applications

In addition to its medicinal uses, this compound finds applications in material science, particularly in the development of polymers and coatings.

Polymer Chemistry

  • Application : The compound can be utilized as a monomer or crosslinking agent in the synthesis of polyurethane materials. Its trifluoromethyl group imparts unique properties such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles to form stable urea or carbamate linkages. This reactivity is exploited in various chemical synthesis processes to introduce functional groups into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of aromatic isocyanates depend on substituent positions and electronic effects. Below is a comparative analysis:

Table 1: Key Properties of 4-Chloro-2-(trifluoromethyl)phenyl Isocyanate and Analogues

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Key Applications/Notes
This compound (16588-69-5) C₈H₃ClF₃NO 221.56 Cl (4), CF₃ (2) 114–115 (10 mmHg) Pharmaceutical intermediates
4-Chloro-3-(trifluoromethyl)phenyl isocyanate (327-78-6) C₈H₃ClF₃NO 221.57 Cl (4), CF₃ (3) N/A Off-white crystalline solid; Sorafenib intermediate
4-Fluoro-2-nitrophenyl isocyanate (190774-51-7) C₇H₃FN₂O₃ 182.11 F (4), NO₂ (2) N/A High reactivity due to nitro group; used in dyes
3,5-Bis(trifluoromethyl)phenyl isocyanate (16588-74-2) C₉H₃F₆NO 255.12 CF₃ (3,5) N/A Enhanced lipophilicity for coatings
4-(Trifluoromethyl)phenyl isocyanate (1548-13-6) C₈H₄F₃NO 191.12 CF₃ (4) N/A Polymer crosslinking agent
5-Chloro-2-fluorophenyl isothiocyanate (247170-25-8) C₇H₃ClFNS 187.62 Cl (5), F (2), isothiocyanate N/A Bioactive probes (distinct S=C=N group)

Reactivity and Stability

  • Electron-Withdrawing Groups: The trifluoromethyl (–CF₃) group in this compound increases electrophilicity, accelerating reactions with nucleophiles. This contrasts with 4-Fluoro-2-nitrophenyl isocyanate, where the nitro (–NO₂) group further enhances reactivity but reduces thermal stability . Chlorine at the 4-position provides steric hindrance, moderating reactivity compared to 3,5-Bis(trifluoromethyl)phenyl isocyanate, which lacks chlorine but has two –CF₃ groups for extreme lipophilicity .
  • Positional Isomerism :

    • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (Cl at 4, CF₃ at 3) forms a crystalline solid due to altered molecular packing, unlike the liquid state of the 2-CF₃ isomer .

Biological Activity

4-Chloro-2-(trifluoromethyl)phenyl isocyanate (CTFPI) is a compound with significant chemical properties due to its trifluoromethyl group, which enhances biological activity and reactivity. This article delves into the biological activity of CTFPI, exploring its mechanisms, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C₈H₃ClF₃NO
  • Molecular Weight : 221.57 g/mol
  • Boiling Point : 92 °C
  • Melting Point : 36 °C

CTFPI is primarily noted for its role in organic synthesis rather than having a specific biological mechanism of action. The trifluoromethyl group contributes to its lipophilicity and stability, making it a valuable building block in drug design. The compound has been utilized in synthesizing various pharmaceuticals, particularly those targeting cancer and other diseases.

Anticancer Properties

Recent studies have highlighted the potential of CTFPI derivatives in anticancer applications. For instance, compounds synthesized from CTFPI have shown promising results in inhibiting the proliferation of cancer cell lines. A notable example includes the synthesis of sorafenib, an anticancer drug, which incorporates CTFPI in its structure. Sorafenib has been shown to inhibit tumor growth by targeting multiple pathways involved in cancer progression .

Inhibition Studies

In vitro studies have demonstrated that CTFPI and its derivatives can inhibit specific enzymes and cellular pathways associated with cancer cell growth. For example, research indicated that the incorporation of trifluoromethyl groups into phenolic compounds significantly increased their potency against various targets, such as 5-hydroxytryptamine uptake .

Case Study 1: Sorafenib Synthesis

A study outlined the synthesis of sorafenib from 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The process involved several steps:

  • Formation of an intermediate by reacting CTFPI with a specific aniline derivative.
  • Final product purification through chromatography.
  • Biological evaluation , which revealed significant anticancer activity against renal cell carcinoma .

Case Study 2: DDX3X Helicase Inhibitors

Another study focused on developing inhibitors targeting DDX3X helicase using CTFPI derivatives. These compounds exhibited broad-spectrum antiviral activity without significant toxicity in preclinical models. The research emphasized the importance of trifluoromethyl substitution in enhancing biological activity .

Table 1: Comparison of Biological Activities

CompoundTargetActivity LevelReference
SorafenibRenal Cell CarcinomaHigh
DDX3X Inhibitor DerivativeViral InfectionsModerate
CTFPIEnzyme InhibitionVariable

Table 2: Synthesis Overview

StepDescription
Step 1Reacting CTFPI with aniline derivative
Step 2Purification via chromatography
Step 3Biological evaluation against cancer cell lines

Safety and Handling

CTFPI is classified as toxic if ingested or inhaled. It requires careful handling with appropriate personal protective equipment (PPE). Safety data sheets recommend avoiding exposure to vapors and ensuring adequate ventilation during use .

Properties

IUPAC Name

4-chloro-1-isocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDPJLJFODHSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369817
Record name 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-69-5
Record name 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-2-(trifluoromethyl)phenyl isocyanate
4-Chloro-2-(trifluoromethyl)phenyl isocyanate
4-Chloro-2-(trifluoromethyl)phenyl isocyanate
4-Chloro-2-(trifluoromethyl)phenyl isocyanate
4-Chloro-2-(trifluoromethyl)phenyl isocyanate
4-Chloro-2-(trifluoromethyl)phenyl isocyanate

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